(2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
(2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral fluorinated amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves several steps, starting from commercially available starting materials. . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure high diastereoselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may produce various substituted pyrrolidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride is used as a chiral building block for the synthesis of more complex molecules.
Biology
In biology, this compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its fluorinated nature makes it a valuable probe in nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to study the behavior of biological molecules in detail .
Medicine
Its unique properties make it a candidate for the design of new therapeutic agents, particularly those targeting specific enzymes or receptors .
Industry
In industry, this compound is used in the development of new materials and catalysts. Its fluorinated structure imparts unique properties to the materials, such as increased stability and reactivity .
Mechanism of Action
The mechanism of action of (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong interactions with these targets, enhancing the compound’s binding affinity and specificity . Additionally, the chiral nature of the compound allows it to interact selectively with chiral targets, further increasing its effectiveness .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride include:
- (2S,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid
- (2R,4R)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid
- (2S,4R)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of a fluorine atom at the 4-position. This combination of features imparts unique chemical and biological properties to the compound, making it a valuable tool in various scientific applications .
Properties
CAS No. |
2624109-52-8 |
---|---|
Molecular Formula |
C6H11ClFNO2 |
Molecular Weight |
183.6 |
Purity |
95 |
Origin of Product |
United States |
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